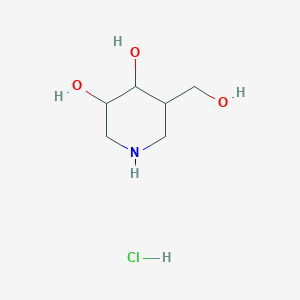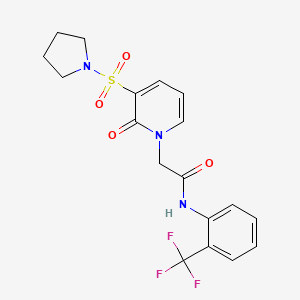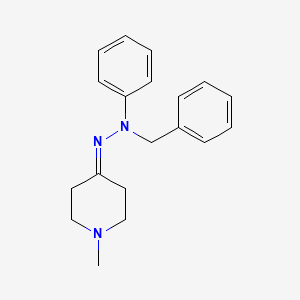
Afegostat (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afegostat, also known as D-Isofagomine or Isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of Afegostat is C6H13NO3 . It has an average weight of 147.1723 and a monoisotopic weight of 147.089543287 . The structure of Afegostat includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Afegostat is a pharmacological chaperone that specifically and reversibly binds acid-β-glucosidase (GCase) in the endoplasmic reticulum (ER) with high affinity . This binding stabilizes the active form of the enzyme in the ER and increases trafficking of GCase to lysosomes .Physical And Chemical Properties Analysis
Afegostat has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±6.0 kJ/mol and a flash point of 171.8±17.1 °C .Aplicaciones Científicas De Investigación
Hydroxychloroquine in Systemic Lupus Erythematosus (SLE) and Antiphospholipid Syndrome
Hydroxychloroquine (HCQ), a compound with mechanisms and applications potentially akin to Afegostat, is widely used in treating systemic lupus erythematosus (SLE) due to its immunomodulatory and anti-inflammatory properties. Research highlights its efficacy in reducing the risk of lupus flares, decreasing the need for corticosteroids, and mitigating organ damage. HCQ has also been investigated for its antithrombotic effects in antiphospholipid syndrome (APS), suggesting a role in preventing thrombosis relapses. These applications underscore the drug's utility in managing autoimmune conditions and its potential for broader therapeutic applications (Costedoat-Chalumeau et al., 2005; Belizna, 2015).
Autophagy Targeting in Cancer
Research into autophagy, a cellular degradation process, has revealed its dual role in cancer: suppressing tumor initiation but supporting tumor progression. Early clinical trials have explored the use of autophagy inhibitors like hydroxychloroquine for treating advanced cancers, highlighting the potential of targeting autophagy pathways for cancer therapy. This area of research demonstrates the intricate balance between inhibiting and promoting cancer mechanisms, offering a promising avenue for developing novel cancer treatments (Onorati et al., 2018).
Mechanisms of Drug Action and Resistance
Understanding the mechanisms of action and resistance of drugs is crucial for optimizing therapeutic strategies and overcoming treatment challenges. For instance, the study of hydroxychloroquine's mechanisms in treating diseases like SLE and its potential antiviral applications against COVID-19 provides valuable insights into the complexity of drug-disease interactions and the importance of ongoing research to refine and develop more effective treatments (Bansal et al., 2020).
Mecanismo De Acción
Safety and Hazards
Afegostat may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)


![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)



![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![4-(3-Fluorophenyl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2676490.png)
